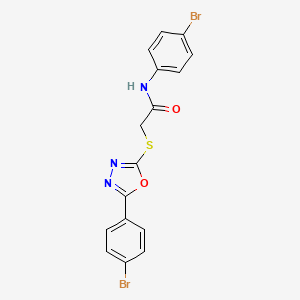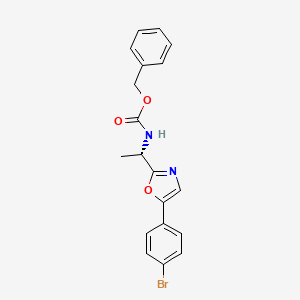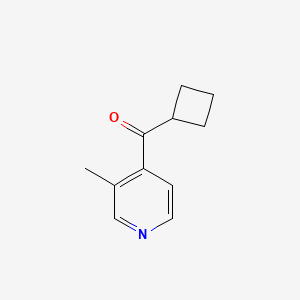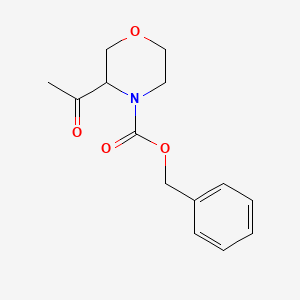![molecular formula C28H23N3O2S B11776968 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776968.png)
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Méthodes De Préparation
The synthesis of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the Thorpe-Ziegler reaction, which starts with 3-cyanopyridine-2(1H)-thiones . The synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This is achieved by reacting 3-cyanopyridine-2(1H)-thiones with appropriate aryl aldehydes or ketones in the presence of a base.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: It can participate in cyclization reactions to form polycyclic systems with potential biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives with potential pharmacological properties.
Applications De Recherche Scientifique
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science: The compound exhibits fluorescent properties, making it useful in the development of fluorescent probes and materials for imaging applications.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and free radical scavenging.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include:
- 3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid (4-bromo-phenyl)-amide
These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, which can significantly impact their biological activity and applications
Propriétés
Formule moléculaire |
C28H23N3O2S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H23N3O2S/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-21(33-2)15-13-18)24-25(29)26(34-28(24)31-23)27(32)30-20-6-4-3-5-7-20/h3-16H,29H2,1-2H3,(H,30,32) |
Clé InChI |
RIWITOZOFOZFSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)


![11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11776921.png)
![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)


![2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11776957.png)

![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11776964.png)


